molecular formula C17H17ClN2O4 B2461631 N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034389-54-1

N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2461631
CAS RN: 2034389-54-1
M. Wt: 348.78
InChI Key: NEAHJXNAKQWERA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as CMF-019, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a nicotinamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Antineoplastic Activities

The compound has been explored for its potential antineoplastic activities. A study by Ross (1967) investigated various 6-substituted nicotinamides, including compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, for their effects against transplanted Walker rat carcinoma and mouse lymphoid leukemia. The study noted moderate activity against leukemia.

Herbicidal Activity

Yu et al. (2021) conducted a study on a series of N-(arylmethoxy)-2-chloronicotinamides, which showed promising herbicidal activity against certain plant species. This research suggests the potential for using N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide or its derivatives in agricultural applications (Yu et al., 2021).

Induction of Apoptosis in Cancer Cells

Cai et al. (2003) discovered that a series of N-phenyl nicotinamides, closely related to the compound , are potent inducers of apoptosis in breast cancer cells. This finding is significant for potential cancer therapies (Cai et al., 2003).

Inhibition of Microsomal Mixed-Function Oxidase

Research by Schenkman et al. (1967) showed that nicotinamide, a part of the compound's structure, can inhibit the metabolism of substrates in hepatic microsomal mixed-function oxidase. This indicates potential pharmacological applications in modulating oxidative metabolism (Schenkman et al., 1967).

Utilization in Metabolic Pathways

Ellinger et al. (1947) discussed the utilization of nicotinamide derivatives in various organisms, including mammals, insects, and bacteria. This could imply broader biological roles for compounds like N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in different physiological processes (Ellinger et al., 1947).

Antiprotozoal Activity

A study by Ismail et al. (2003) explored the synthesis of nicotinamide derivatives and their effectiveness against protozoal infections, indicating potential medicinal applications of such compounds in treating diseases like malaria (Ismail et al., 2003).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-4-3-12(8-14(15)18)20-17(21)11-2-5-16(19-9-11)24-13-6-7-23-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAHJXNAKQWERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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